molecular formula C29H41NO6 B10773593 Beloranib CAS No. 609845-93-4

Beloranib

Cat. No.: B10773593
CAS No.: 609845-93-4
M. Wt: 499.6 g/mol
InChI Key: ZEZFKUBILQRZCK-MJSCXXSSSA-N
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Description

Beloranib is a synthetic analog of the natural chemical compound fumagillin. It was initially developed as an angiogenesis inhibitor for cancer treatment but later found to have potential anti-obesity effects. This compound functions as an inhibitor of the enzyme methionine aminopeptidase 2 (METAP2), which plays a role in fatty acid biosynthesis .

Preparation Methods

Beloranib is synthesized through a series of chemical reactions involving intermediates such as 4-dimethylaminoethoxy methyl cinnamate. The synthetic route typically involves the use of p-coumaric acid methyl esters and N,N-dimethylamino chloroethanes hydrochloride as raw materials. The process includes steps like affine substitution, which helps in obtaining the desired intermediate . This method is designed to be efficient, reducing processing difficulty and improving yield, making it suitable for industrial production .

Chemical Reactions Analysis

Beloranib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a model compound for studying METAP2 inhibition.

    Biology: Investigated for its effects on endothelial cell proliferation and angiogenesis.

    Medicine: Explored as a treatment for obesity, type 2 diabetes, and Prader-Willi syndrome. .

Mechanism of Action

Beloranib exerts its effects by inhibiting the enzyme methionine aminopeptidase 2 (METAP2). This inhibition disrupts the process of fatty acid biosynthesis, leading to reduced fat accumulation. The molecular targets and pathways involved include the inhibition of endothelial cell proliferation and angiogenesis, which are crucial for tumor growth and fat storage .

Comparison with Similar Compounds

Beloranib is unique compared to other METAP2 inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:

This compound stands out due to its significant effects on weight loss and metabolic improvements, although its development was halted due to safety concerns .

Properties

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFKUBILQRZCK-MJSCXXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179800
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251111-30-5, 609845-93-4
Record name Beloranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beloranib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZGN 433
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beloranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELORANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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